![molecular formula C9H11ClN4 B7638418 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family, which has been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various kinases such as protein kinase CK2 and cyclin-dependent kinase 2, which are involved in the regulation of cell proliferation and apoptosis. It has also been shown to inhibit the activity of various pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of various neurotoxic enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, future studies could focus on the development of more potent and selective analogs of this compound for use in various experiments.
Métodos De Síntesis
The synthesis of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a multistep process that involves the reaction of 7-chloro-1,2,4-triazolo[1,5-a]pyrimidine with butylamine. The reaction proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool compound in the study of various biological processes such as protein-protein interactions, enzyme inhibition, and gene expression.
Propiedades
IUPAC Name |
5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-4-7-5-8(10)14-9(13-7)11-6-12-14/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPIUDSURIRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=NC=NN2C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
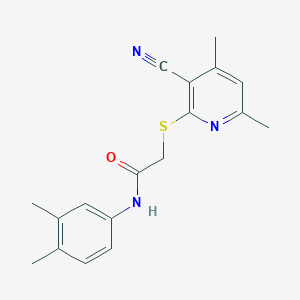

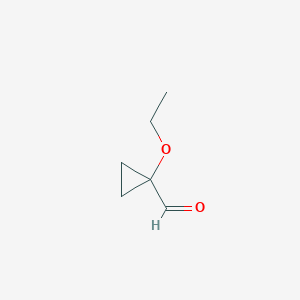
![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
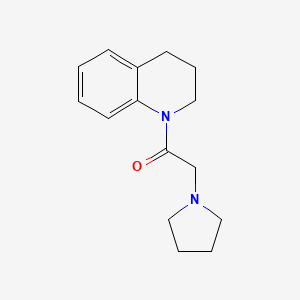
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)
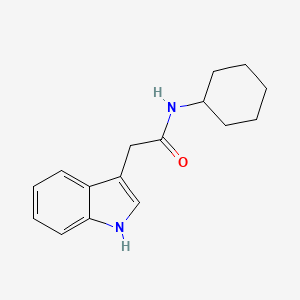

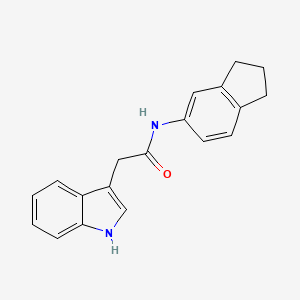
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)